2,4-Dihydroxy-3,6-dimethylbenzoic acid

Catalog No.
S595429
CAS No.
4707-46-4
M.F
C9H10O4
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dihydroxy-3,6-dimethylbenzoic acid

CAS Number

4707-46-4

Product Name

2,4-Dihydroxy-3,6-dimethylbenzoic acid

IUPAC Name

2,4-dihydroxy-3,6-dimethylbenzoic acid

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C9H10O4/c1-4-3-6(10)5(2)8(11)7(4)9(12)13/h3,10-11H,1-2H3,(H,12,13)

InChI Key

VHNLJRRECIZZPX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C(=O)O)O)C)O

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)O)C)O

2,4-Dihydroxy-3,6-dimethylbenzoic acid is an aromatic compound belonging to the class of dihydroxybenzoic acids. Its molecular formula is C9H10O4C_9H_{10}O_4 and it has a molecular weight of approximately 182.18 g/mol. This compound features two hydroxyl groups located at the 2 and 4 positions, and two methyl groups at the 3 and 6 positions of the benzene ring, contributing to its unique chemical properties and biological activities .

Atraric acid is a key intermediate in the synthesis of Oak moss absolute, a natural product historically used in perfumery for its unique earthy and woody aroma []. Research describes methods for synthesizing Atraric acid from lichenic acid, a precursor found in certain types of lichen, for the subsequent production of Oak moss absolute [].

Typical for benzoic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Oxidation: The hydroxyl groups can be oxidized to carbonyl groups under certain conditions.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.

For example, in the synthesis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate, 2,4-dihydroxy-3,6-dimethylbenzoic acid reacts with methanol in the presence of an acid catalyst .

2,4-Dihydroxy-3,6-dimethylbenzoic acid exhibits several biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, which can help mitigate oxidative stress.
  • Antimicrobial Activity: The compound demonstrates potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects: Studies suggest that it may reduce inflammation in biological systems .

Several methods have been developed for synthesizing 2,4-dihydroxy-3,6-dimethylbenzoic acid:

  • From 4-O-demethylbarbituric Acid:
    • Dissolve 4-O-demethylbarbituric acid in concentrated sulfuric acid.
    • Stir in a water bath until the reaction is complete.
    • Quench the reaction with ice water and extract with ethyl acetate .
  • Esterification Reaction:
    • React 2,4-dihydroxy-3,6-dimethylbenzoic acid with methanol in the presence of a catalyst to produce methyl ester derivatives .

2,4-Dihydroxy-3,6-dimethylbenzoic acid finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis due to its biological properties.
  • Cosmetics: Incorporated into formulations for its antioxidant and anti-inflammatory benefits.
  • Agriculture: Potential use as a natural pesticide due to its antimicrobial properties .

Research on interaction studies involving 2,4-dihydroxy-3,6-dimethylbenzoic acid has indicated:

  • Synergistic Effects: When combined with other compounds, it may enhance or modify biological activities.
  • Binding Affinity: Studies suggest it interacts with specific biological targets, which can influence its efficacy as a therapeutic agent .

Several compounds share structural similarities with 2,4-dihydroxy-3,6-dimethylbenzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Hydroxybenzoic AcidOne hydroxyl group on benzeneCommonly known as salicylic acid; used in pain relief.
3-Hydroxy-4-methoxybenzoic AcidHydroxyl and methoxy groupsExhibits anti-inflammatory properties; used in cosmetics.
ResorcinolTwo hydroxyl groups on benzeneKnown for its antiseptic properties; used in hair dyes.
2-MethylresorcinolMethyl group and two hydroxyl groupsDisplays similar antioxidant properties but differs in methyl substitution pattern.

Each of these compounds possesses unique characteristics that differentiate them from 2,4-dihydroxy-3,6-dimethylbenzoic acid while sharing common functional groups that contribute to their biological activities .

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

182.05790880 g/mol

Monoisotopic Mass

182.05790880 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4707-46-4

Wikipedia

2,4-Dihydroxy-3,6-dimethylbenzoic acid

Dates

Last modified: 08-15-2023
Ahuja, Manmeet; Chiang, Yi-Ming; Chang, Shu-Lin; Praseuth, Mike B.; Entwistle, Ruth; Sanchez, James F.; Lo, Hsien-Chun; Yeh, Hsu-Hua; Oakley, Berl R.; Wang, Clay C. C.; Illuminating the diversity of aromatic polyketide synthases in aspergillus nidulans, Journal of the American Chemical Society, 13419, 8212-8221. DOI:10.1021/ja3016395 PMID:22510154

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